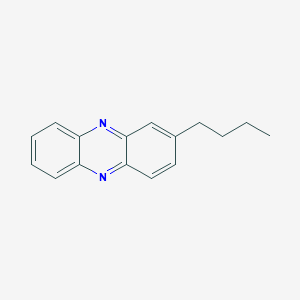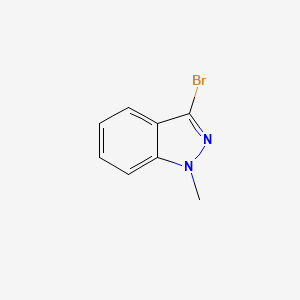
2-(1,3-Thiazol-4-yl)éthan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Thiazol-4-yl)ethan-1-ol, also known as thiazolethanol, is a heterocyclic compound that is found in numerous natural products, including some antibiotics. It is also used as a building block in the synthesis of many pharmaceuticals and as an intermediate in the synthesis of other heterocyclic compounds. Thiazolethanol has been studied extensively for its potential applications in the field of medicinal chemistry, and its structure and reactivity have been the subject of numerous research papers.
Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés du thiazole, y compris le “2-(1,3-Thiazol-4-yl)éthan-1-ol”, sont reconnus pour leurs propriétés antimicrobiennes. Ils sont utilisés dans le développement de composés capables d'inhiber la croissance de diverses bactéries et champignons, ce qui est crucial dans la lutte contre les maladies infectieuses .
Activité anticancéreuse
Des recherches ont montré que les composés thiazoliques présentent des activités anticancéreuses prometteuses. Ils peuvent être synthétisés et testés contre différentes lignées de cellules cancéreuses, ouvrant ainsi la voie au développement de nouveaux médicaments anticancéreux .
Effets antidiabétiques
Le groupement thiazole est un composant de certains médicaments antidiabétiques. Son incorporation dans de nouvelles molécules pourrait conduire au développement de nouveaux traitements pour la gestion du diabète .
Propriétés anti-inflammatoires
En raison de leurs effets anti-inflammatoires, les dérivés du thiazole sont étudiés pour leur utilisation potentielle dans le traitement des maladies inflammatoires chroniques. Cela inclut la synthèse de composés capables de moduler les voies inflammatoires .
Utilisations antihypertensives
Les dérivés du thiazole sont également étudiés pour leurs effets antihypertenseurs. Ils peuvent jouer un rôle dans la création de nouveaux médicaments qui aident à contrôler l'hypertension artérielle .
Capacités antioxydantes
Les propriétés antioxydantes des composés thiazoliques les rendent précieux dans la prévention des maladies liées au stress oxydatif. Ils peuvent piéger les radicaux libres et protéger les cellules des dommages .
Anti-maladie d'Alzheimer
Les dérivés du thiazole sont étudiés pour leur potentiel à agir comme agents thérapeutiques dans le traitement de la maladie d'Alzheimer. Ils peuvent influencer les voies biochimiques associées à la progression de la maladie .
Effets hépatoprotecteurs
Certains composés thiazoliques ont montré des activités hépatoprotectrices, suggérant leur utilisation pour protéger le foie contre diverses toxines et dans le traitement des maladies du foie .
Chacune de ces applications représente un domaine de recherche unique où le “this compound” pourrait potentiellement contribuer au développement de nouveaux agents thérapeutiques et traitements. La polyvalence du cycle thiazole permet une large gamme d'activités biologiques, ce qui en fait un groupement important en chimie médicinale et en conception de médicaments .
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-(1,3-Thiazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 2-(1,3-Thiazol-4-yl)ethan-1-ol, have been shown to exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
2-(1,3-Thiazol-4-yl)ethan-1-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox states and metabolic fluxes . Additionally, these compounds can alter gene expression patterns, leading to changes in protein synthesis and cellular functions.
Molecular Mechanism
The molecular mechanism of action of 2-(1,3-Thiazol-4-yl)ethan-1-ol involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific target. For instance, thiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which plays a crucial role in maintaining pH balance in cells . These interactions can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Thiazol-4-yl)ethan-1-ol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to these compounds in in vitro or in vivo studies has revealed potential cumulative effects on cellular health and function.
Dosage Effects in Animal Models
The effects of 2-(1,3-Thiazol-4-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory activities. At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(1,3-Thiazol-4-yl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . These interactions can influence metabolic flux and the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of 2-(1,3-Thiazol-4-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 2-(1,3-Thiazol-4-yl)ethan-1-ol can affect its activity and function, influencing its overall efficacy in biochemical applications.
Subcellular Localization
2-(1,3-Thiazol-4-yl)ethan-1-ol exhibits specific subcellular localization patterns that impact its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell . For instance, thiazole derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-2-1-5-3-8-4-6-5/h3-4,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGHXTOEFVTKBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180207-28-7 |
Source


|
| Record name | 2-(1,3-thiazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)






![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)
![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)



